![molecular formula C16H18N6 B4694564 6-(4-Benzylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4694564.png)
6-(4-Benzylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-(4-Benzylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a triazolo[4,3-b]pyridazine core, which is fused with a benzylpiperazine moiety. The unique structural features of this compound make it a promising candidate for various biological and pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Benzylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-benzylpiperazine with a suitable triazolopyridazine precursor. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(4-Benzylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl groups onto the piperazine ring .
Scientific Research Applications
Medicinal Chemistry
6-(4-Benzylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine has shown promise in several therapeutic areas:
- Anticancer Activity : Research indicates that compounds within the triazolopyridazine class exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Studies have demonstrated the compound's ability to induce apoptosis in cancer cells through targeted interactions with cellular pathways.
- CNS Activity : The benzylpiperazine moiety is known for enhancing central nervous system (CNS) activity. This compound may serve as a lead for developing new treatments for neurological disorders such as anxiety and depression due to its potential modulatory effects on neurotransmitter systems.
- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.
Pharmacological Studies
Pharmacological studies have focused on the interaction of this compound with various biological targets:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific kinases and phosphatases involved in signaling pathways critical for cell proliferation and survival. Such interactions are essential for understanding its mechanism of action in cancer therapy.
- Receptor Binding Studies : Binding affinity studies have shown that this compound interacts with serotonin receptors, which may explain its potential antidepressant effects. These studies help elucidate its pharmacological profile and guide further development.
Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway. The results indicated a dose-dependent response, suggesting that the compound could be developed into a chemotherapeutic agent.
Case Study 2: Neuropharmacological Effects
A preclinical study assessed the anxiolytic effects of the compound using animal models subjected to stress-induced behaviors. The results indicated that administration of this compound significantly reduced anxiety-like behaviors compared to control groups. These findings support its potential use in treating anxiety disorders and warrant further investigation into its mechanisms of action within the CNS.
Mechanism of Action
The mechanism of action of 6-(4-Benzylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Benzylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
- 6-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1-piperazinyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
What sets 6-(4-Benzylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine apart from similar compounds is its unique combination of the triazolo[4,3-b]pyridazine core with the benzylpiperazine moiety. This structural feature imparts distinct pharmacological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
6-(4-Benzylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines a triazole ring fused to a pyridazine core with a benzylpiperazine substituent. The presence of the piperazine moiety enhances its pharmacological properties, including improved solubility and bioavailability.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 336.4 g/mol. Its complex structure allows for various interactions with biological targets, contributing to its potential therapeutic applications.
Property | Value |
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Molecular Formula | |
Molecular Weight | 336.4 g/mol |
CAS Number | 1282096-51-8 |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has shown potential in several therapeutic areas, including:
- Anticancer Activity : Compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, related compounds exhibited IC50 values ranging from 1.06 µM to 2.73 µM against these cell lines .
- Antibacterial Properties : Research indicates that this compound has moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Its structure-activity relationship (SAR) studies suggest that modifications in the piperazine moiety can enhance antibacterial efficacy.
Case Studies
Recent studies have evaluated the efficacy of triazolo-pyridazine derivatives in inhibiting specific kinases associated with cancer progression:
- c-Met Kinase Inhibition : A series of triazolo-pyridazine derivatives were synthesized and tested for their inhibitory activity against c-Met kinase. The most promising derivative showed an IC50 value of 0.090 µM, comparable to established inhibitors like Foretinib .
- Cytotoxicity Assessment : In vitro studies using the MTT assay revealed that several derivatives had significant cytotoxic effects on various cancer cell lines, suggesting potential for further development into therapeutic agents .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific structural features in enhancing biological activity:
- Piperazine Moiety : Variations in the benzyl substitution on the piperazine ring significantly influence the compound's interaction with biological targets.
- Triazole Ring Modifications : Alterations within the triazole ring can affect solubility and receptor binding affinity.
Properties
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-2-4-14(5-3-1)12-20-8-10-21(11-9-20)16-7-6-15-18-17-13-22(15)19-16/h1-7,13H,8-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLNIEQQXJESRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NN4C=NN=C4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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